molecular formula C23H25N3O3 B12158856 1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-6-carboxamide

1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-6-carboxamide

Cat. No.: B12158856
M. Wt: 391.5 g/mol
InChI Key: VJRZKGMCSRSPDA-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-6-carboxamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of two indole rings connected via a carboxamide linkage, with methoxyethyl groups attached to the nitrogen atoms of the indole rings. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-6-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxyethyl)-1H-indole-3-carboxamide
  • 1-(2-methoxyethyl)-1H-indole-2-carboxamide
  • 1-(2-methoxyethyl)-1H-indole-5-carboxamide

Uniqueness

1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-6-carboxamide is unique due to its dual indole structure and the specific positioning of the methoxyethyl groups and carboxamide linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)indol-4-yl]indole-6-carboxamide

InChI

InChI=1S/C23H25N3O3/c1-28-14-12-25-11-9-19-20(4-3-5-21(19)25)24-23(27)18-7-6-17-8-10-26(13-15-29-2)22(17)16-18/h3-11,16H,12-15H2,1-2H3,(H,24,27)

InChI Key

VJRZKGMCSRSPDA-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC4=C(C=C3)C=CN4CCOC

Origin of Product

United States

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